(4-Methylpiperidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone
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Overview
Description
(4-Methylpiperidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Mechanism of Action
Target of Action
The primary target of 3-[(4-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
3-[(4-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound exerts its effects by binding to the active site of CDK2, leading to enzymatic inhibitory activity .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase. This results in the arrest of the cell cycle, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
The compound’s potent dual activity against cell lines and cdk2 suggests that it may have suitable pharmacokinetic properties .
Result of Action
The compound shows significant cytotoxic activities against various cell lines. For instance, it has been found to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the range of 45-97 nM and 6-99 nM, respectively . It also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
The compound 3-[(4-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine has been found to interact with various enzymes and proteins . It has been synthesized as a novel CDK2 targeting compound . The compound has shown significant inhibitory activity, suggesting that it may play a role in biochemical reactions involving CDK2 .
Cellular Effects
3-[(4-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine has demonstrated effects on various types of cells. It has been found to significantly inhibit the growth of certain cell lines . This suggests that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 3-[(4-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine exerts its effects through binding interactions with biomolecules and potentially through enzyme inhibition or activation . It has shown significant inhibitory activity against CDK2, suggesting that it may alter gene expression .
Temporal Effects in Laboratory Settings
Its significant inhibitory activity against certain cell lines suggests that it may have long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Various synthetic pathways have been developed to achieve this, including the use of different catalysts and reaction conditions to optimize yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Methylpiperidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
(4-Methylpiperidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with unique properties .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (4-Methylpiperidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone include:
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide .
- 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones .
Uniqueness
What sets this compound apart from similar compounds is its unique structural features and the specific functional groups it contains.
Properties
IUPAC Name |
(4-methylpiperidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-10-3-7-16(8-4-10)13(18)11-9-15-17-6-2-5-14-12(11)17/h2,5-6,9-10H,3-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHATVQEFKSFRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C3N=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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